BenchChemオンラインストアへようこそ!

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine

sigma-1 receptor CNS drug discovery pharmacophore model

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine (CAS 913526-84-8) is a heterocyclic primary amine building block (MFCD11053956) with the molecular formula C10H15NS and a molecular weight of 181.30 Da. The compound belongs to the 4,5,6,7-tetrahydrobenzo[b]thiophene class, featuring a saturated cyclohexene ring fused to a thiophene, with a 2-carbon aminoethyl chain attached at the 3-position.

Molecular Formula C10H15NS
Molecular Weight 181.3
CAS No. 913526-84-8
Cat. No. B2424639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine
CAS913526-84-8
Molecular FormulaC10H15NS
Molecular Weight181.3
Structural Identifiers
SMILESC1CCC2=C(C1)C(=CS2)CCN
InChIInChI=1S/C10H15NS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h7H,1-6,11H2
InChIKeyQWZNRJVGYXLBCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine (CAS 913526-84-8): A Position-3 Aminoethyl Building Block for Sigma-1 Receptor Ligand Discovery and Heterocyclic Library Synthesis


2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine (CAS 913526-84-8) is a heterocyclic primary amine building block (MFCD11053956) with the molecular formula C10H15NS and a molecular weight of 181.30 Da . The compound belongs to the 4,5,6,7-tetrahydrobenzo[b]thiophene class, featuring a saturated cyclohexene ring fused to a thiophene, with a 2-carbon aminoethyl chain attached at the 3-position . Commercially available in free base (CAS 913526-84-8), hydrochloride (C10H15NS·HCl), and hydrochloride hydrate salt forms, it is stocked by multiple global suppliers including Sigma-Aldrich (Enamine), ChemBridge, ChemDiv, and Bidepharm at purities of 95% to ≥98% . Its predicted physicochemical profile—LogP 2.82, pKa 10.05, polar surface area 54 Ų, zero Rule-of-5 violations—positions it as a CNS-permissible scaffold for medicinal chemistry derivatization .

Why 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine Cannot Be Replaced by 2-Position, 4-Position, or Non-Hydrogenated Analogs


Within the tetrahydrobenzothiophene scaffold family, the position of the aminoethyl substituent is not interchangeable. The 3-substituted isomer (CAS 913526-84-8) uniquely aligns with the established sigma-1 receptor pharmacophore model, where an arylalkyl-substituted aminoethyl chain at the 3-position is the validated motif for achieving low nanomolar σ₁ affinity (Ki values of 5.0–49 nM reported for N-substituted derivatives) . By contrast, 4-substituted analogs (e.g., CAS 40133-07-1 hydrochloride) have been explored primarily as mycobacterial PknG kinase inhibitors rather than sigma receptor ligands, reflecting a different target engagement profile . The 2-substituted isomer (CAS 1423117-38-7) and the one-carbon-shorter 3-methanamine analog (CAS 924838-30-2) similarly lack published sigma receptor pharmacophore validation. Furthermore, the fully aromatic benzo[b]thiophene-3-ethanamine (CAS 14585-66-1) differs in LogP (~2.5 estimated vs. 2.82 experimentally predicted for the tetrahydro derivative), conformational flexibility, and metabolic susceptibility due to the absence of the saturated cyclohexene ring, making it a chemically and pharmacologically distinct entity .

Quantitative Differentiation Evidence for 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine Against Positional Isomers and Analogs


Sigma-1 Receptor Pharmacophore Validation: 3-Position Aminoethyl Substitution Enables Low Nanomolar σ₁ Affinity in Derivatized Forms

The 3-position aminoethyl substitution pattern of CAS 913526-84-8 is the validated attachment point for sigma-1 receptor ligand development. Harel et al. (2013) demonstrated that N-substituted derivatives of the 3-aminoethyl-tetrahydrobenzothiophene scaffold achieve σ₁ binding affinities ranging from Ki = 5.0 nM (N-cyclohexylmethyl derivative 4d) to Ki = 49 nM (N-benzyl derivative 4a), with selectivity over σ₂ receptors . In the study, all four bioactive compounds (4a–4d) were synthesized using the 3-ethanamine core as the key intermediate. The unsubstituted primary amine (CAS 913526-84-8) serves as the direct synthetic precursor to these potent σ₁ ligands. In contrast, 2-substituted and 4-substituted positional isomers have not been reported as intermediates for sigma receptor-targeted compound libraries, with 4-substituted analogs instead associated with mycobacterial kinase inhibition . This regiochemical specificity is consistent with pharmacophore models requiring the aminoethyl chain at the 3-position for optimal spatial alignment with the σ₁ receptor binding pocket .

sigma-1 receptor CNS drug discovery pharmacophore model neuropathic pain

Hydrogenation State Differentiation: Tetrahydro vs. Aromatic Benzo[b]thiophene-3-ethanamine Alters LogP, pKa, and Conformational Flexibility

The saturated cyclohexene ring in CAS 913526-84-8 confers measurable physicochemical differences compared to the fully aromatic benzo[b]thiophene-3-ethanamine (CAS 14585-66-1). The tetrahydro derivative exhibits a predicted LogP of 2.82 (ACD/Labs) , compared to an estimated LogP of approximately 2.3–2.5 for the aromatic analog (based on the aromatic benzothiophene core with an ethylamine side chain) . This ~0.3–0.5 LogP increase enhances membrane permeability potential while remaining within CNS drug-like space (LogP <5). The predicted pKa of 10.05 ± 0.10 for the tetrahydro derivative indicates the primary amine will be >99% protonated at physiological pH 7.4, impacting solubility and salt form selection. Critically, the saturated ring introduces greater conformational flexibility compared to the planar aromatic analog; Harel et al. explicitly attributed the reduced σ₁ affinity of tetrahydrobenzothiophenes 4 versus spirocyclic piperidines 3 to 'increased conformational flexibility of the aminoethyl side chain'—a property directly traceable to the saturated ring system . This flexibility is a double-edged sword: it expands the accessible conformational space for target engagement but may reduce binding enthalpy compared to more rigid scaffolds.

physicochemical properties CNS drug-likeness LogP conformational analysis

Side-Chain Length Differentiation: Ethanamine (C2) vs. Methanamine (C1) Determines Spatial Reach of the Primary Amine for Downstream Derivatization

The two-carbon ethylamine spacer in CAS 913526-84-8 (molecular formula C10H15NS, MW 181.30) provides a longer reach for the terminal amine compared to the one-carbon methanamine analog (CAS 924838-30-2, molecular formula C9H13NS, MW 167.27) . This additional methylene unit is critical for the sigma-1 pharmacophore model, where the N-arylalkyl substituent must project into a hydrophobic pocket at a specific distance from the tetrahydrobenzothiophene core. In the Harel et al. study, all active compounds (4a–4d) were synthesized with the ethylamine (C2) linker; shortening to a methylamine (C1) linker would reposition the N-substituent by approximately 1.2–1.5 Å, potentially disrupting the key hydrophobic interaction that drives low nanomolar σ₁ binding . The 14 Da molecular weight difference between the ethanamine (181.30) and methanamine (167.27) analogs also affects downstream library enumeration and property calculations. Both compounds are commercially available at 95%+ purity from Bidepharm, but their divergent linker lengths lead to fundamentally different spatial pharmacophores .

structure-activity relationship linker length medicinal chemistry building block selection

Salt Form and Purity Flexibility: Three Distinct Commercial Forms Enable Formulation Screening Without Additional Synthetic Steps

CAS 913526-84-8 is commercially available in three distinct forms that differ in molecular weight, solubility profile, and handling characteristics: (a) free base (MW 181.30, Hit2Lead BB-4088785, 95% purity), (b) hydrochloride salt (MW 217.76, Hit2Lead BB-4110892, 95% purity), and (c) hydrochloride hydrate (MW 235.77, MolCore NLT 98% purity) . This contrasts with the 4-substituted isomer (CAS 40133-07-1), which is predominantly offered only as the hydrochloride salt, and the 2-substituted isomer (CAS 1423117-38-7), which is primarily available as the free base . The availability of multiple salt forms from a single procurement ecosystem reduces the need for in-house salt conversion and enables direct solubility assessment in early formulation screens. The HCl hydrate form at ≥98% purity (MolCore) offers the highest assay specification among listed suppliers, providing an option for applications requiring tighter stoichiometric control .

salt screening formulation development procurement purity specifications

CNS Drug-Likeness Profile: Zero Rule-of-5 Violations and Favorable Predicted ADME Parameters Support Lead-Like Library Design

The predicted physicochemical profile of CAS 913526-84-8 meets all criteria for CNS drug-likeness: molecular weight 181.30 Da (<500), LogP 2.82 (<5), 2 hydrogen bond donors (<3), 1 hydrogen bond acceptor (<10), polar surface area 54 Ų (<90 Ų threshold for CNS penetration), and 2 rotatable bonds . Critically, the compound registers zero Rule-of-5 violations and its PSA of 54 Ų falls well below the 90 Ų upper limit associated with blood-brain barrier permeability . The predicted LogD values at pH 5.5 (−0.63) and pH 7.4 (−0.06) indicate that the compound is predominantly ionized at physiologically relevant pH, which may favor aqueous solubility for in vitro assays while the neutral fraction (driven by LogP 2.82) supports passive membrane diffusion . In comparison, the aromatic analog benzo[b]thiophene-3-ethanamine (CAS 14585-66-1, MW 177.27) lacks the saturated ring and has a different predicted LogP (~2.3–2.5), while the methanamine analog (CAS 924838-30-2, MW 167.27) has only one rotatable bond between the core and amine, reducing conformational sampling .

drug-likeness CNS permeability ADME prediction lead-like properties Rule of 5

High-Value Application Scenarios for 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine (CAS 913526-84-8) in Medicinal Chemistry and CNS Drug Discovery


Synthesis of Sigma-1 Receptor Ligand Libraries via N-Functionalization of the Primary Amine

CAS 913526-84-8 is the validated key intermediate for generating focused libraries of sigma-1 receptor ligands through reductive amination or alkylation of the primary amine with arylalkyl halides or aldehydes. As demonstrated by Harel et al. (2013), N-substitution of the 3-aminoethyl-tetrahydrobenzothiophene scaffold with benzyl, cyclohexylmethyl, phenylpropyl, or heterocyclic-methyl groups yields compounds with σ₁ Ki values spanning 5.0–49 nM . The free base form (Hit2Lead BB-4088785) provides the unencumbered nucleophilic amine required for direct diversification. This approach is structurally validated by the pharmacophoric model that guided the design of clinical candidate S1RA—a selective σ₁ antagonist currently in Phase 2 trials for neuropathic pain—where the aminoethyl side chain at the 3-position of a heterocyclic core is a conserved motif .

CNS-Penetrant Fragment-Based Drug Discovery (FBDD) Leveraging Favorable Physicochemical Properties

With MW 181.30, LogP 2.82, PSA 54 Ų, and zero Rule-of-5 violations, CAS 913526-84-8 is an ideal fragment-sized building block for CNS-targeted fragment-based screening and subsequent fragment growth . Its PSA of 54 Ų is well within the ≤90 Ų guideline for blood-brain barrier penetration, and the predicted LogD of −0.06 at pH 7.4 suggests balanced solubility/permeability for both biochemical and cell-based assays . The saturated cyclohexene ring introduces three-dimensional character (Fsp³ = 0.6) that counters the aromatic flatland problem prevalent in many commercial fragment libraries. The primary amine provides a synthetic handle for parallel derivatization into amides, sulfonamides, ureas, or secondary/tertiary amines without requiring protecting group manipulation of the thiophene sulfur .

Pre-Clinical Salt and Polymorph Screening Using Three Commercially Available Solid Forms

The simultaneous commercial availability of the free base (MW 181.30), hydrochloride salt (MW 217.76), and hydrochloride hydrate (MW 235.77) enables immediate solid-form screening for lead candidates emerging from SAR programs . Rather than investing synthetic resources in salt formation and characterization, teams can procure all three forms directly, conduct solubility measurements in biorelevant media (FaSSIF/FeSSIF), assess hygroscopicity via DVS, and evaluate thermal stability by DSC/TGA. The HCl hydrate (MolCore, ≥98% purity) provides the highest assay specification and is certified under ISO quality systems, suitable for GLP toxicology batch preparation . This multi-form procurement strategy is particularly valuable when the 3-substituted scaffold is advanced to in vivo pharmacokinetic studies requiring different formulation approaches (e.g., solution dosing vs. suspension).

Bioisosteric Replacement of Indazole or Indole Cores in Existing Sigma-1 or GPCR Ligand Series

The tetrahydrobenzothiophene core of CAS 913526-84-8 can serve as a thiophene-based bioisostere for indazole or indole rings in existing ligand series. Harel et al. designed the aminoethyl-tetrahydrobenzothiophene scaffold 4 by merging the pharmacophoric elements of tetrahydroindazole sigma-1 ligands 2 (Ki = 7.0 nM for compound 2a) with spirocyclic thienopyrans 3, demonstrating that the tetrahydrobenzothiophene can replicate the hydrogen-bonding and hydrophobic features of nitrogen-containing heterocycles while offering distinct electronic properties . This bioisosteric replacement strategy is particularly relevant for programs seeking to escape indazole/indole-specific intellectual property space or to modulate physicochemical properties (LogP, solubility) while retaining target engagement. The free primary amine of CAS 913526-84-8 allows late-stage diversification that is not possible with N-methylated or N-aryl analogs commonly found in completed drug molecules .

Quote Request

Request a Quote for 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.